molecular formula C14H18ClN3O B1414959 6-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine CAS No. 1042514-06-6

6-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine

Cat. No.: B1414959
CAS No.: 1042514-06-6
M. Wt: 279.76 g/mol
InChI Key: CKWFIMYEXAIQBT-UHFFFAOYSA-N
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Description

“6-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine” is a compound that contains an oxadiazole ring . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Studies have focused on synthesizing new heterocyclic compounds based on the 1,3,4-oxadiazole structure. For example, Abbas et al. (2017) synthesized new heterocyclic fused rings compounds starting from 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole. This research demonstrated the versatility of the 1,3,4-oxadiazole moiety in creating a variety of fused heterocyclic compounds with potential for further functionalization and investigation (Abbas, Hussain, & Shakir, 2017).

Antimicrobial Activities

Some studies have evaluated the antimicrobial activities of compounds derived from or related to 1,3,4-oxadiazoles. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives from 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, showing that some of these compounds possess good or moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anticancer Evaluation

The potential anticancer activities of 1,3,4-oxadiazole derivatives have also been a research focus. Yakantham et al. (2019) designed, synthesized, and evaluated 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives, finding that all compounds demonstrated good to moderate activity on various human cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019).

Novel Synthesis Methods

In addition to biological activities, research has also focused on developing new synthesis methods for creating 1,3,4-oxadiazole derivatives. For instance, Salama (2020) explored the synthesis and reactions of new 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives, showcasing innovative pathways to obtain these compounds with potential biological applications (Salama, 2020).

Properties

IUPAC Name

6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O/c15-12-8-6-11(7-9-12)14-17-13(19-18-14)5-3-1-2-4-10-16/h6-9H,1-5,10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWFIMYEXAIQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCCCCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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